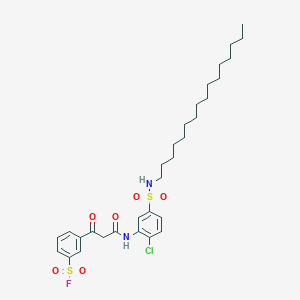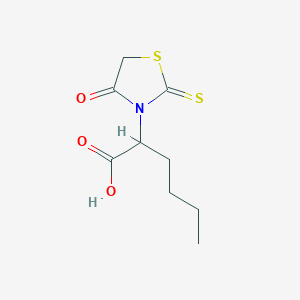![molecular formula C14H11BFNO5 B13355617 Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]- CAS No. 827299-98-9](/img/structure/B13355617.png)
Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Borono-5-(2-fluorobenzamido)benzoic acid is an organoboron compound with the molecular formula C14H11BFNO5 It is a derivative of benzoic acid, featuring both a boronic acid group and a fluorobenzamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Borono-5-(2-fluorobenzamido)benzoic acid typically involves the reaction of 2-fluorobenzoyl chloride with 3-amino-5-carboxylphenylboronic acid. The reaction is carried out in the presence of sodium hydrogencarbonate in a mixture of diethyl ether and water at temperatures ranging from 0°C to room temperature. The product is then extracted and purified through recrystallization from ethyl acetate and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Borono-5-(2-fluorobenzamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Amide Formation: The fluorobenzamido group can react with amines to form amides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Cross-Coupling Products: Formation of biaryl compounds.
Oxidation Products: Conversion to carboxylic acids or alcohols.
Reduction Products: Formation of amines or alcohols.
Applications De Recherche Scientifique
3-Borono-5-(2-fluorobenzamido)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a molecular probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Borono-5-(2-fluorobenzamido)benzoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorobenzamido group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Borono-5-bromo-2-fluorobenzoic acid
- 3-Borono-5-fluorobenzoic acid
- 2-Bromo-5-fluorobenzoic acid
Uniqueness
3-Borono-5-(2-fluorobenzamido)benzoic acid is unique due to the presence of both a boronic acid group and a fluorobenzamido groupThe fluorobenzamido group enhances the compound’s binding properties, making it more effective in biological and medicinal applications compared to similar compounds .
Propriétés
Numéro CAS |
827299-98-9 |
|---|---|
Formule moléculaire |
C14H11BFNO5 |
Poids moléculaire |
303.05 g/mol |
Nom IUPAC |
3-borono-5-[(2-fluorobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H11BFNO5/c16-12-4-2-1-3-11(12)13(18)17-10-6-8(14(19)20)5-9(7-10)15(21)22/h1-7,21-22H,(H,17,18)(H,19,20) |
Clé InChI |
PZBUMDTXSPOVHR-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2F)C(=O)O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


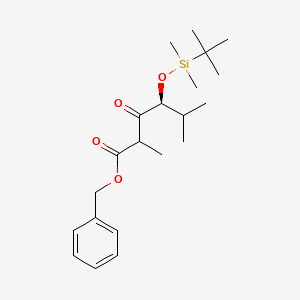
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13355540.png)
![N-[2-(1H-pyrrol-1-yl)ethyl]-4-(1H-tetraazol-1-ylmethyl)benzamide](/img/structure/B13355550.png)
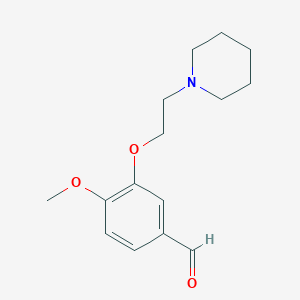
![rac-{[(3R,4R)-4-[(dimethylamino)methyl]pyrrolidin-3-yl]methyl}dimethylamine](/img/structure/B13355559.png)
![6-(4-Chlorobenzyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355563.png)
![[2-(1-Benzofuran-2-yl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B13355568.png)
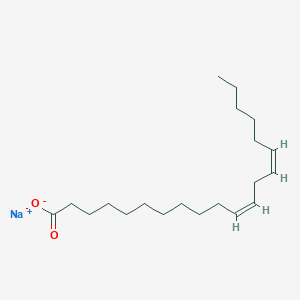
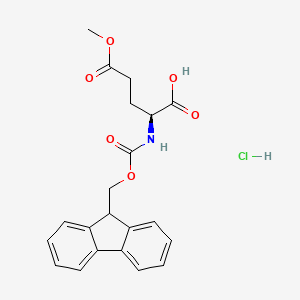
![6-(2,4-Dimethylphenyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355584.png)
![6-(4-Ethoxyphenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355587.png)
